1-Hydroxy-11-deoxycarminomycin II
Description
Historical Discovery and Development
The discovery of this compound occurred during extensive research into the biosynthetic pathways of anthracycline antibiotics, specifically through investigations conducted by Nakagawa and colleagues in 1989. This groundbreaking work focused on the development and application of blocked mutants of Actinomadura roseoviolacea strain P40, designated as mutant MuW1, which demonstrated remarkable capability for converting anthracyclinones into novel carminomycin derivatives.
The historical context of this discovery traces back to earlier pioneering work by Oki and colleagues, who had extensively studied the biosynthesis of anthracycline glycosides and established foundational knowledge about glycosidation steps in aclarubicins and daunorubicin. Building upon this foundation, researchers recognized the potential for using blocked mutants to investigate and manipulate the biosynthetic machinery responsible for anthracycline production.
The development of the MuW1 mutant strain represented a significant technical achievement in microbial genetics and bioengineering. This strain was specifically selected for its ability to convert epsilon-pyrromycinone and aklavinone into novel anthracycline products while maintaining the enzymatic machinery necessary for glycosidation reactions. The successful isolation and characterization of this compound from bioconversion experiments demonstrated the practical utility of this approach for generating new chemical entities.
The research methodology employed in the discovery involved systematic screening of conversion products from controlled fermentation experiments. The parent strain Actinomadura roseoviolacea P40 naturally produced three main anthracycline compounds: epsilon-rhodomycinone, 7-deoxy-13-dihydrocarminomycinone, and carminomycin II. However, the blocked mutant MuW1 exhibited altered metabolic capabilities that enabled the production of the novel this compound derivative.
A crucial finding from this research was the determination that the enzyme catalyzing hydroxylation at the carbon-11 position was not completely eliminated in the MuW1 strain but rather was significantly downregulated. This observation provided important insights into the regulatory mechanisms controlling anthracycline biosynthesis and suggested that enzyme activity levels could be manipulated to achieve desired structural modifications.
Classification within Anthracycline Family of Antibiotics
This compound belongs to the anthracycline family of antibiotics, which represents one of the most clinically significant classes of natural product-derived anticancer agents. Anthracyclines are characterized by their distinctive tetracyclic aromatic chromophore connected to amino sugar moieties through glycosidic linkages, and they exhibit broad-spectrum antineoplastic activity against various cancer types.
The structural classification of this compound places it within the carminomycin subgroup of anthracyclines. Carminomycins are distinguished from other anthracycline subfamilies by specific structural features, including their characteristic sugar substitution patterns and the nature of their aglycone modifications. The compound shares the fundamental anthracycline backbone structure but exhibits unique hydroxylation patterns that differentiate it from both the parent carminomycin II and other related derivatives.
Within the broader anthracycline classification system, this compound can be categorized based on several structural criteria. The presence of the daunosamine sugar moiety links it to the daunorubicin-carminomycin branch of the anthracycline family tree, while the specific hydroxylation pattern at position 1 and the absence of hydroxylation at position 11 creates a distinct structural signature.
The compound's classification is further refined by considering its method of production through microbial bioconversion rather than direct fermentation. This production method places it within the category of semi-synthetic or bioconverted anthracyclines, which represent an important subset of this family that has been generated through human intervention in natural biosynthetic processes.
Comparative analysis with other anthracycline family members reveals both similarities and distinctive features. Like daunorubicin and doxorubicin, the clinically most important anthracyclines, this compound contains the essential tetracyclic aromatic system that enables intercalation with deoxyribonucleic acid. However, the unique hydroxylation pattern may confer different biological properties and potentially altered mechanisms of action compared to these established therapeutic agents.
The molecular formula and structural characteristics of this compound align with the general chemical properties expected for anthracycline compounds. The presence of multiple hydroxyl groups, the aromatic chromophore system, and the attached amino sugar all contribute to the compound's classification within this important family of natural products.
Taxonomic Origin and Microbial Sources
The taxonomic origin of this compound traces to the bacterial genus Actinomadura, specifically the species Actinomadura roseoviolacea. This organism belongs to the broader classification of Actinomycetota, formerly known as Actinobacteria, which represents one of the most prolific sources of bioactive natural products in the microbial world.
Actinomadura roseoviolacea is classified within the family Thermomonosporaceae, which comprises aerobic, Gram-positive, non-acid-fast, and non-motile chemo-organotrophic actinomycetes. These organisms are characterized by their ability to produce well-developed, non-fragmenting vegetative mycelia and aerial hyphae that differentiate into surface-ornamented spore chains of various lengths and configurations.
The specific strain used for the production of this compound was designated as MuW1, representing a blocked mutant derived from the parent strain Actinomadura roseoviolacea P40. This mutant strain was specifically selected and developed for its altered biosynthetic capabilities, particularly its reduced ability to perform hydroxylation at the carbon-11 position while maintaining other enzymatic functions necessary for anthracycline production.
The chemotaxonomic characteristics of Actinomadura species provide important context for understanding the metabolic capabilities of these organisms. Members of this genus are characterized by type III/B cell walls containing meso-diaminopimelic acid and madurose, with peptidoglycan structures of the acetyl type. The predominant menaquinone types are MK-9(H4), MK-9(H6), and MK-9(H8), while the phospholipid pattern includes diphosphatidylglycerol and phosphatidylinositol as major components.
Actinomadura species demonstrate remarkable biosynthetic diversity, with different strains capable of producing various anthracycline compounds. While Actinomadura roseoviolacea and Actinomadura carminata are specifically known for carminomycin I production, other Streptomyces species such as Streptomyces coeruleorubidus and Streptomyces peucetius are responsible for daunorubicin biosynthesis. This taxonomic distribution highlights the evolutionary relationships and biosynthetic capabilities within different actinomycete lineages.
The geographical and ecological distribution of Actinomadura species contributes to our understanding of their natural role and potential for natural product discovery. These organisms are commonly found in soil environments where they play important roles in decomposition processes and contribute to the complex microbial communities that characterize terrestrial ecosystems.
Significance in Biochemical Research
The significance of this compound in biochemical research extends far beyond its role as a novel natural product, encompassing important contributions to our understanding of microbial biosynthesis, enzyme specificity, and metabolic engineering applications. The compound has served as a valuable tool for investigating the complex enzymatic processes that govern anthracycline production and modification in bacterial systems.
One of the most important research contributions of this compound relates to the elucidation of hydroxylation mechanisms in anthracycline biosynthesis. The production of this compound by the MuW1 mutant strain provided direct evidence that hydroxylation at the carbon-11 position is controlled by specific enzymatic processes that can be modulated through genetic manipulation. This finding has contributed significantly to our understanding of how bacterial cells regulate the production of structurally diverse anthracycline derivatives.
The compound has proven particularly valuable for studying enzyme substrate specificity and the factors that determine which structural modifications are possible within the anthracycline biosynthetic pathway. Research involving this compound has helped establish that the enzymes involved in anthracycline modification exhibit remarkable flexibility in their substrate recognition, enabling the production of novel derivatives through controlled bioconversion processes.
From a metabolic engineering perspective, this compound represents an important proof-of-concept for the development of blocked mutant systems for natural product diversification. The successful production of this compound demonstrated that bacterial biosynthetic pathways could be systematically modified to generate new chemical entities with potentially improved or altered biological properties. This approach has since been applied to numerous other natural product systems.
The research surrounding this compound has also contributed to our understanding of structure-activity relationships within the anthracycline family. By comparing the properties of this compound with those of related anthracyclines, researchers have gained insights into how specific structural modifications affect biological activity and mechanism of action.
The compound has served as an important model system for investigating the relationship between bacterial taxonomy and secondary metabolite production. The observation that different Actinomadura species produce distinct anthracycline profiles has helped researchers understand how evolutionary processes have shaped the distribution of biosynthetic capabilities across different microbial lineages.
In terms of analytical methodology development, this compound has contributed to the advancement of techniques for isolating, purifying, and characterizing novel natural products from complex microbial fermentation broths. The methods developed for studying this compound have been applied to numerous other research projects involving natural product discovery and characterization.
The research implications of this compound extend to broader questions about the potential for discovering new bioactive compounds through systematic exploitation of microbial biosynthetic diversity. The successful production of this novel compound has encouraged continued investigation into the use of blocked mutants and other genetic approaches for expanding the chemical diversity accessible through microbial fermentation processes.
Properties
CAS No. |
98791-58-3 |
|---|---|
Molecular Formula |
C33H41NO13 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-1,4,6,9-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H41NO13/c1-13(36)7-23(44-14(2)12-35)47-32-15(3)45-24(9-19(32)34)46-22-11-33(43,16(4)37)10-17-8-18-26(30(41)25(17)22)31(42)28-21(39)6-5-20(38)27(28)29(18)40/h5-6,8,13-15,19,22-24,32,35-36,38-39,41,43H,7,9-12,34H2,1-4H3 |
InChI Key |
DCGOFZOYERDTJE-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=CC(=C5C4=O)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO |
Synonyms |
1-hydroxy-11-deoxycarminomycin II |
Origin of Product |
United States |
Preparation Methods
Strain Preparation and Fermentation Conditions
The blocked mutant Streptomyces peucetius MuW1 serves as a pivotal biocatalyst for the hydroxylation of 11-deoxycarminomycin II to yield 1-hydroxy-11-deoxycarminomycin II. This strain lacks the intrinsic ability to synthesize anthracyclines endogenously but retains the enzymatic machinery for late-stage modifications. Preparation begins with pre-culturing MuW1 in yeast extract-malt extract (YEME) medium supplemented with 20% sucrose and 40 μg/mL thiostrepton at 30°C for 48 hours. Subsequent scale-up employs a 10-liter stirred-tank fermentor under controlled aeration (10 L/min) and agitation (250 rpm), maintaining a pH-neutral environment without external regulation.
Substrate Addition and Hydroxylation Reaction
Cerulenin, a fatty acid synthase inhibitor, is introduced at the onset of fermentation to suppress competing metabolic pathways. After 48 hours, 11-deoxycarminomycin II (0.5–1.0 mg/mL) is added to the culture broth to initiate hydroxylation. The reaction proceeds for 72–96 hours at 30°C, with progress monitored via thin-layer chromatography (TLC) on silica gel plates using chloroform-methanol-water (80:20:2 v/v) as the mobile phase. Post-reaction, the broth is centrifuged (16,000 × g, 45 min) to separate mycelia, and the supernatant is extracted with ethyl acetate. The organic phase is concentrated under vacuum, yielding a crude product purified via flash chromatography (silica gel, hexane/ethyl acetate gradient).
Table 1: Key Parameters for Microbial Hydroxylation
| Parameter | Value/Description |
|---|---|
| Fermentation Temperature | 30°C |
| Aeration Rate | 10 L/min |
| Agitation Speed | 250 rpm |
| Substrate Concentration | 0.5–1.0 mg/mL 11-deoxycarminomycin II |
| Reaction Time | 72–96 hours |
| Purification Method | Ethyl acetate extraction, flash chromatography |
Enzymatic Hydroxylation via Recombinant DoxA Hydroxylase
Enzyme Purification and Characterization
The doxA gene encoding the 11-hydroxylase in Streptomyces spp. has been heterologously expressed in Escherichia coli BL21(DE3) for large-scale enzyme production. The recombinant DoxA hydroxylase is purified using ammonium sulfate precipitation (80% saturation), followed by anion-exchange chromatography on Q-Sepharose Fast Flow and hydroxyapatite chromatography. The purified enzyme exhibits optimal activity at pH 7.5 and 30°C, with a molecular weight of 45 kDa confirmed by SDS-PAGE.
In Vitro Hydroxylation Assay
The enzymatic conversion of 11-deoxycarminomycin II is conducted in 100 mM Tris-HCl buffer (pH 7.5) containing 0.1 mM NADPH, 5 μM ferredoxin, and 0.2 μM ferredoxin reductase. Substrate (50–200 μM) is incubated with 1.0 mg/mL DoxA at 30°C for 1–4 hours. Reactions are quenched with 125 μL of 100 mM Tris-HCl (pH 10.0), and products are analyzed via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water (65:35 v/v) mobile phase. The 1-hydroxy derivative is identified by its characteristic UV absorbance at 492 nm and confirmed via LC-MS ([M+H]+ m/z 528.2).
Table 2: Enzymatic Hydroxylation Optimization
| Condition | Optimal Value |
|---|---|
| pH | 7.5 |
| Temperature | 30°C |
| NADPH Concentration | 0.1 mM |
| Enzyme Concentration | 1.0 mg/mL |
| Incubation Time | 2 hours |
| Substrate Conversion | 85–90% |
Comparative Analysis of Preparation Methods
Yield and Scalability
Microbial bioconversion offers moderate yields (60–70%) but requires extensive fermentation infrastructure and prolonged incubation times. In contrast, enzymatic hydroxylation achieves higher conversion rates (85–90%) within shorter durations (2–4 hours), albeit with higher costs associated with enzyme purification and cofactor regeneration.
Product Purity and Downstream Applications
Crude extracts from microbial methods often contain byproducts such as 13-deoxycarminomycin II and glycosylated derivatives, necessitating multi-step purification. Enzymatic approaches yield cleaner products but face challenges in substrate solubility and enzyme stability under industrial conditions .
Q & A
Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
